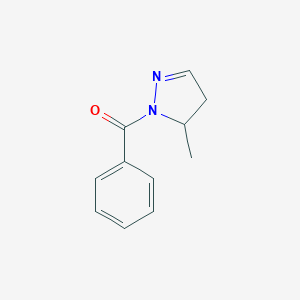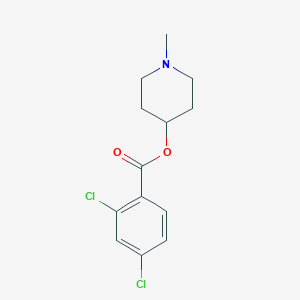![molecular formula C23H21Cl2NO5S B257846 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide](/img/structure/B257846.png)
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide, commonly referred to as Compound A, is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
Compound A exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting this pathway, Compound A can reduce the production of pro-inflammatory cytokines and chemokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB signaling, reduction of pro-inflammatory cytokines and chemokines, and induction of apoptosis in cancer cells. Additionally, Compound A has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for the NF-κB signaling pathway. However, one limitation of Compound A is its relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Compound A, including the development of more potent derivatives, investigation of its potential in the treatment of other diseases, and exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of Compound A in vivo and in clinical settings.
Synthesemethoden
Compound A can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction of 2,5-dichlorobenzaldehyde with 2-furfurylamine to form the intermediate compound, 5-(2,5-dichlorophenyl)-2-furylmethylamine. This intermediate is then reacted with 3-methyl-4-methoxybenzoic acid to form Compound A.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied for its potential in various scientific research applications, including anti-inflammatory and anti-cancer properties. Studies have shown that Compound A can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, Compound A has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide |
|---|---|
Molekularformel |
C23H21Cl2NO5S |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C23H21Cl2NO5S/c1-30-18-5-2-15(3-6-18)23(27)26(17-10-11-32(28,29)14-17)13-19-7-9-22(31-19)20-12-16(24)4-8-21(20)25/h2-9,12,17H,10-11,13-14H2,1H3 |
InChI-Schlüssel |
CZJWJEWMNHXXCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4CCS(=O)(=O)C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4CCS(=O)(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)









![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)

![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)